Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate

Vue d'ensemble

Description

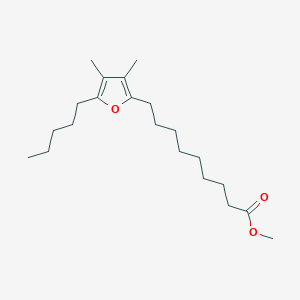

Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate: is an organic compound with the molecular formula C21H36O3 and a molecular weight of 336.50900 . It is a methyl ester derivative of a furan fatty acid, characterized by the presence of a furan ring substituted with dimethyl and pentyl groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed:

Oxidation: Oxidized furan derivatives.

Reduction: Alcohols or alkanes.

Substitution: Substituted furan derivatives.

Applications De Recherche Scientifique

Flavor and Fragrance Industry

Due to its unique structure and pleasant aroma, methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate is explored as a flavoring agent in food products and as a fragrance component in cosmetics. Its furan ring contributes to a sweet and fruity scent profile, making it suitable for enhancing flavors in various consumer goods.

Biosynthetic Pathways

Research indicates that this compound may play a role in the biosynthesis of fatty acid derivatives. Studies have shown that compounds similar to this compound can be synthesized through microbial fermentation processes. Understanding these pathways could lead to biotechnological applications where microorganisms are used to produce such compounds sustainably .

Pharmaceutical Applications

The lipophilic nature of this compound suggests potential pharmaceutical applications, particularly in drug delivery systems where lipophilic drugs are encapsulated within lipid-based carriers. This property can enhance the bioavailability of poorly soluble drugs .

Case Study: Biosynthesis of FuFA Derivatives

In a study published in Helvetica Chimica Acta, researchers explored the biosynthetic pathways leading to the production of this compound and related compounds. The study utilized genetic engineering techniques to enhance the yield of these compounds from microbial sources, demonstrating the feasibility of using biotechnological methods for sustainable production .

Case Study: Flavor Profile Analysis

Another research effort focused on analyzing the flavor profile contributions of this compound in various food matrices. Sensory evaluation tests indicated that this compound significantly enhances the overall flavor perception when used in specific formulations .

Potential Industrial Uses

Given its properties and applications discussed above, this compound can be utilized across several industries:

| Industry | Application |

|---|---|

| Food and Beverage | Flavoring agent |

| Cosmetics | Fragrance component |

| Pharmaceuticals | Drug delivery systems |

| Biotechnology | Microbial synthesis of fatty acid derivatives |

Mécanisme D'action

The mechanism of action of Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate involves its interaction with specific molecular targets. The furan ring can participate in various chemical reactions, influencing biological pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity .

Comparaison Avec Des Composés Similaires

- Methyl 9-(3-methyl-5-pentylfuran-2-YL)nonanoate

- Methyl 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoate

- Methyl 11,12-dimethyl-9-chlorononanoate

Uniqueness: Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate is unique due to the presence of both dimethyl and pentyl groups on the furan ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Activité Biologique

Methyl 9-(3,4-dimethyl-5-pentylfuran-2-YL)nonanoate is a unique organic compound with significant biological activity, particularly in the context of fatty acid biosynthesis and potential medicinal applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 336.51 g/mol

- CAS Number : 81144-79-8

The compound features a furan ring substituted with dimethyl and pentyl groups, contributing to its distinct chemical behavior and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily linked to its role as a furan fatty acid (FuFA). FuFAs are recognized for their involvement in cellular signaling and protective mechanisms against membrane damage.

The mechanism of action is primarily attributed to the compound's interaction with biological membranes and its role as a second messenger. The furan ring can participate in redox reactions, influencing various metabolic pathways. It may act as a ligand for specific receptors or enzymes, modulating their activity and contributing to cellular responses.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

-

Biosynthesis Pathway :

- Research has identified the biosynthetic pathway for methylated furan fatty acids in certain bacteria such as Rhodobacter sphaeroides and Rhodopseudomonas palustris. The pathway involves the modification of pre-existing phospholipid fatty acids, leading to the formation of this compound from other fatty acid precursors .

- Cellular Functions :

- Potential Therapeutic Applications :

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Methyl 9-(3-methyl-5-pentylfuran-2-YL)nonanoate | CHO | Similar biosynthetic pathway; less potent |

| Methyl 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoate | CHO | Involved in different metabolic pathways |

| Methyl 11,12-dimethyl-9-chlorononanoate | CHClO | Chlorinated variant with distinct reactivity |

Case Studies

- Biosynthetic Pathway Elucidation :

- Oxidative Stress Response :

Propriétés

IUPAC Name |

methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-5-6-11-14-19-17(2)18(3)20(24-19)15-12-9-7-8-10-13-16-21(22)23-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVSSJJNHGYGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(O1)CCCCCCCCC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508652 | |

| Record name | Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81144-79-8 | |

| Record name | Methyl 3,4-dimethyl-5-pentyl-2-furannonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81144-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.